![molecular formula C12H11NO2 B3295527 2-Ethylquinoline-3-carboxylic acid CAS No. 888069-31-6](/img/structure/B3295527.png)
2-Ethylquinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethylquinoline-3-carboxylic acid involves several methods, including cyclization reactions of appropriate precursors. One common approach is the condensation of 2-ethylbenzaldehyde with aniline, followed by oxidation to form the quinoline ring system. Detailed synthetic pathways can be found in the literature .
6.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Activities
A study conducted by Li et al. (2019) discussed the synthesis of a new type of halomethylquinoline building block, specifically ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. This research explored its synthetic applications in reactions with salicylaldehydes or phenols to produce novel 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These compounds demonstrated significant anti-tubercular and antibacterial activities, comparable to the reference rifampicin (Li et al., 2019).
Chemical Conversions and Biological Properties
Ukrainets et al. (1995) developed preparative methods for synthesizing ethyl esters of 2,4-dichloro- and 2-oxo-4-chloroquinoline-3-carboxylic acids. The study explored the behavior of these compounds under various conditions and reported on their antimicrobial and anti-inflammatory activities (Ukrainets et al., 1995).
Development of Antiallergy Agents
Althuis et al. (1979) described the structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid leading to the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate. This compound exhibited significant oral antiallergy activity and was more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis test (Althuis et al., 1979).
Antibacterial Activity of Quinoline Derivatives
Koga et al. (1980) synthesized 6,7,8-polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their derivatives, examining their antibacterial activities. The study highlighted that specific compounds in this category showed greater activity than oxolinic acid against various bacteria (Koga et al., 1980).
Novel Synthesis Approaches
Bujok et al. (2010) presented a novel approach to synthesizing substituted 3-aminoquinoline carboxylic acid derivatives from nitroarenes and protected ethyl aminocrotonate. This methodology provided an efficient route for obtaining diversely substituted 3-aminoquinolines (Bujok et al., 2010).
properties
IUPAC Name |
2-ethylquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-10-9(12(14)15)7-8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUZSBNPFFWIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296436 | |
Record name | 2-Ethyl-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylquinoline-3-carboxylic acid | |
CAS RN |
888069-31-6 | |
Record name | 2-Ethyl-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888069-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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